molecular formula C22H27NO3 B4185928 5-(1-Adamantyl)-2-(3-methoxypropyl)isoindole-1,3-dione

5-(1-Adamantyl)-2-(3-methoxypropyl)isoindole-1,3-dione

Cat. No.: B4185928
M. Wt: 353.5 g/mol
InChI Key: UYYFCQNUAKKROT-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2-(3-methoxypropyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The adamantyl group in the compound adds to its stability and lipophilicity, making it a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2-(3-methoxypropyl)isoindole-1,3-dione typically involves the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor such as phthalic anhydride and an amine.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable catalyst.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through a nucleophilic substitution reaction using a suitable alkyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the isoindole core, potentially leading to the formation of dihydroisoindole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the adamantyl or methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides, bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydroisoindole derivatives.

    Substitution Products: Various substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving isoindole derivatives.

    Medicine: Potential therapeutic applications due to its stability and lipophilicity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-2-(3-methoxypropyl)isoindole-1,3-dione would depend on its specific application. Generally, isoindole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The adamantyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole: Lacks the dione functionality.

    5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindoline-1,3-dione: Similar structure but with different substitution patterns.

Uniqueness

The presence of both the adamantyl and methoxypropyl groups in 5-(1-Adamantyl)-2-(3-methoxypropyl)isoindole-1,3-dione makes it unique compared to other isoindole derivatives. These groups contribute to its stability, lipophilicity, and potential biological activity.

Properties

IUPAC Name

5-(1-adamantyl)-2-(3-methoxypropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-26-6-2-5-23-20(24)18-4-3-17(10-19(18)21(23)25)22-11-14-7-15(12-22)9-16(8-14)13-22/h3-4,10,14-16H,2,5-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYFCQNUAKKROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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